molecular formula C11H15BO4 B3060287 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid CAS No. 2096341-50-1

3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid

Cat. No.: B3060287
CAS No.: 2096341-50-1
M. Wt: 222.05
InChI Key: KNSGTUKCVUWKKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid is C11H15BO4. Its molecular weight is 222.05.

Scientific Research Applications

Organic Synthesis Applications

Research has demonstrated the synthesis and application of compounds related to 3,3-Dimethyl-2,4-dihydro-1,5-benzodioxepine-6-boronic acid in organic synthesis, highlighting their versatility in forming complex structures. For instance, compounds like 3-[(1S)-1,2-dihydroxyethyl]-1,5-dihydro-3H-2,4-benzodioxepine show the utilization of boronic acid derivatives in stereoselective reactions and metal-catalyzed processes, offering pathways to synthesize enantiomerically pure alcohols and heterocyclic compounds (Oi & Sharpless, 2003). Similarly, investigations into the synthesis of benzodioxepines and benzotrioxecins through reactions involving boronic acids underscore the importance of these compounds in creating cyclic structures and exploring reaction mechanisms (Saniger et al., 2004).

Material Science and Chemistry

In material science, the formation of complex boronic acid structures has been explored for applications such as liquid crystal formation and understanding the mesomorphic properties of certain derivatives. The study on 1,3-dimethyl-5-(3,4,5-tris(alkoxy)benzoyl) barbituric acid derivatives and their liquid crystalline difluoroboron complexes highlights the potential of boronic acid derivatives in creating materials with unique physical properties (Giziroğlu et al., 2014). Additionally, the development of fluorescent and phosphorescent materials through the cyclic esterification of aryl boronic acids demonstrates the intersection of organic chemistry and material science in creating compounds with desirable optical properties (Zhang et al., 2018).

Flame Retardancy

Research into boronated and phosphonated aromatic compounds for flame retardancy shows the potential of boronic acid derivatives in enhancing the fire resistance of materials. These studies reveal how modifications to boronic acid structures can significantly impact their effectiveness as flame retardants, offering insights into the development of safer and more efficient materials (Benin et al., 2012).

Safety and Hazards

This compound is intended for use in testing and research purposes only . It is not suitable for use as a medicine, food, or household item . No warranty is provided if used for purposes other than testing and research .

Future Directions

The merging of Lewis acid and organocatalysis provides a new strategy for the enantioselective construction of trifluoromethyl stereogenicity . This is an important chiral synthon for pharmaceuticals , suggesting potential future directions for the use of this compound in pharmaceutical research.

Properties

IUPAC Name

(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-11(2)6-15-9-5-3-4-8(12(13)14)10(9)16-7-11/h3-5,13-14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSGTUKCVUWKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)OCC(CO2)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158250
Record name Boronic acid, B-(3,4-dihydro-3,3-dimethyl-2H-1,5-benzodioxepin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-50-1
Record name Boronic acid, B-(3,4-dihydro-3,3-dimethyl-2H-1,5-benzodioxepin-6-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3,4-dihydro-3,3-dimethyl-2H-1,5-benzodioxepin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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